L-Threonine, (2S)-4-amino-2-(((6S)-6-methyl-1-oxooctyl)amino)butanoyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-phenylalanyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-, (10->4)-lactam
Vue d'ensemble
Description
Polymyxin B1-i, also known as Isoleucine (Ile)-B1, is one of the individual polypeptide components in Polymyxin B Sulfate . It contains an L-isoleucine residue in place of the L-leucine residue found in other polymyxin fractions . It is comparable to other B polymyxins in its ability to kill P. aeruginosa, A. baumannii, and K. pneumoniae isolates .
Synthesis Analysis
Polymyxin B1 conjugates with polyglutaraldehyde were synthesized using reductive amination . The synthesized polymeric antibiotic derivatives were tested for antimicrobial activity against Gram-negative and Gram-positive bacteria . All the six recombinant strains containing the deacylase gene catalyzed hydrolysis of polymyxin B1, yielding cyclic heptapeptides .Molecular Structure Analysis
Polymyxin B1-i has a chemical formula of C56H98N16O13 . The structure of polymyxins is a heptapeptide loop, a tripeptide side chain, and a fatty acid chain .Chemical Reactions Analysis
Polymyxin B1 was found to be stable under the reaction conditions . The main structural factors influencing the antimicrobial activity of these conjugates were the composition and structure of the polyglutaraldehyde polymer chain .Physical and Chemical Properties Analysis
Polymyxins are strong chemical bases that are soluble in H2O and aqueous acids, bases, and salts but practically insoluble in organic solvents . Their biological activity is due to the combination of various functional components located at strictly fixed sites of the cyclic and linear parts of the molecule .Applications De Recherche Scientifique
Pharmacokinetics and Therapeutic Drug Monitoring
Pharmacokinetics in Patients with Infections : Polymyxin B1 has been characterized in terms of its disposition in adult patients with multidrug-resistant Gram-negative infections. A study by Kwa et al. (2008) involved analyzing serum concentrations of Polymyxin B1, providing insights into its volume of distribution and elimination half-life, which can guide optimal dosing regimens (Kwa et al., 2008).
Therapeutic Drug Monitoring : A method for therapeutic drug monitoring of Polymyxin B1 and B2 in plasma and cerebrospinal fluid (CSF) has been developed, as detailed by Wang et al. (2020). This method is crucial for guiding treatment with Polymyxin B1 in clinical settings (Wang et al., 2020).
Molecular and Cellular Interactions
Cellular Uptake Mechanism : Lu et al. (2015) discovered that human oligopeptide transporter 2 (PEPT2) mediates the cellular uptake of polymyxins, including Polymyxin B1. This finding is significant for understanding how these drugs accumulate in renal tubular cells, which is vital for managing their nephrotoxic effects (Lu et al., 2015).
Structure-Interaction Relationship in Kidney Cells : Jiang et al. (2020) conducted all-atom molecular dynamics simulations to explore the interaction between Polymyxin B1 and the membrane of human kidney proximal tubular cells. Their findings provide insights into the mechanisms of Polymyxin B1-induced nephrotoxicity and can inform the development of safer polymyxin derivatives (Jiang et al., 2020).
Regulation of Polymyxin Production
- Biosynthesis Regulation : Yuan et al. (2020) presented a novel approach to regulate the production of different Polymyxin B analogs, including Polymyxin B1, by swapping domains in the polymyxin gene cluster. This research is critical for the development of novel lipopeptide derivatives (Yuan et al., 2020).
Antimicrobial Activity Studies
- Activity Against Multidrug-Resistant Bacteria : Polymyxin B1 is part of the larger polymyxin group used as 'last-line' treatment for multidrug-resistant Gram-negative bacteria. A study by Roberts et al. (2015) explored the in vitro and in vivo antimicrobial activity and toxicity of major lipopeptide components of Polymyxin B, which includes Polymyxin B1 (Roberts et al., 2015).
Other Applications
- Role in the Polymyxin Antimicrobial Activity : Patil et al. (2023) synthesized analogues of Polymyxin B1 to examine its antimicrobial activity against Gram-negative bacteria, providing valuable information for the development of more efficacious polymyxin antibiotics (Patil et al., 2023).
Mécanisme D'action
Polymyxins alter the permeability of the bacterial outer membrane by binding to a negatively charged site in the lipopolysaccharide layer . They competitively displace divalent cations from the phosphate groups of membrane lipids, which leads to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death .
Orientations Futures
The expansion of polymyxin-resistant infections has inspired the development of novel polymyxin derivatives . Deacylation is one of the critical steps in generating those antibiotics . These properties of the biocatalyst may enable its development in the industrial production of polymyxins antibiotics .
Propriétés
IUPAC Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31-,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMZKVXJHUGXEM-FHUJKRKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)CC)CCN)CCN)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98N16O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811435-10-6 | |
Record name | Polymyxin B1-i | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811435106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POLYMYXIN B1-I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUD4BXK49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.